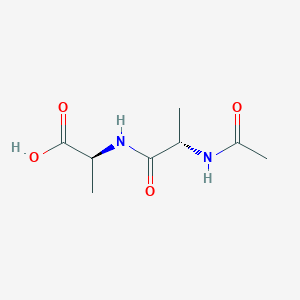

Acetylalanylalanine

Übersicht

Beschreibung

Acetylalanylalanine, also known as Ac-Ala-Ala, is an amino acid derivative of acetyl-L-alanine. It is a naturally occurring compound with a wide range of applications in scientific research and medicine. Ac-Ala-Ala is an important building block in protein synthesis, and it is also used in a variety of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Enzymatic Activity and Biological Processes

- N-Acetylalanine Aminopeptidase : A study by Schoenberger and Tschesche (1981) described a newly discovered enzyme, N-acetylalanine aminopeptidase, isolated from human erythrocytes. This enzyme specifically liberates N-acetylalanine from N-acetylalanine peptides, suggesting a potential role in protein processing and metabolism (Schoenberger & Tschesche, 1981).

Chemical and Structural Analysis

- Acetylornithinase Research : Vogel and Bonner (1956) worked on acetylornithinase of Escherichia coli, examining its partial purification and properties. Although not directly studying acetylalanylalanine, this research contributes to understanding the broader category of acetylamino acids, which includes this compound (Vogel & Bonner, 1956).

Biotechnology Applications

- Poly(beta-hydroxybutyrate) Production : Van Aalst-van Leeuwen et al. (1997) investigated the kinetics of poly(beta-hydroxybutyrate) production and consumption by Paracoccus pantotrophus, a process influenced by acetic acid, potentially linking to the metabolism of acetyl compounds like this compound (van Aalst-van Leeuwen et al., 1997).

Therapeutic and Pharmacological Effects

- Acetyl-DL-Leucine on Vestibular Neurons : Vibert and Vidal (2001) studied the in vitro effects of acetyl-DL-leucine on central vestibular neurons. This research helps in understanding the broader implications of acetylated amino acids in neurological and vestibular functions (Vibert & Vidal, 2001).

Chemistry and Molecular Studies

- Salicylic Acid Derivatives : Ekinci, Şentürk, & Küfrevioğlu (2011) explored salicylic acid derivatives, mentioning acetylated compounds in their review. This research is relevant for understanding the chemical behavior and potential applications of acetyl compounds like this compound (Ekinci, Şentürk, & Küfrevioğlu, 2011).

Environmental Impact

- Role of Amide Nitrogen in Water Chlorination : Jensen, Lam, & Helz (1999) studied the role of amide nitrogen in water chlorination, which may include compounds like this compound. This research is significant for understanding the environmental and water treatment implications of acetylated amino acids (Jensen, Lam, & Helz, 1999).

Wirkmechanismus

Target of Action

Acetylalanylalanine is a dipeptide, a small protein fragment that consists of two amino acids. It’s known that peptides can interact with various targets in the body, including enzymes and receptors, influencing their function .

Mode of Action

Generally, peptides like this compound can interact with their targets in various ways, such as binding to the active site of an enzyme or interacting with a receptor, which can lead to changes in the function of these targets .

Biochemical Pathways

For instance, they can affect enzyme activity, leading to changes in metabolic pathways .

Pharmacokinetics

They are typically absorbed in the gut and distributed throughout the body. They can be metabolized by various enzymes and excreted through the kidneys .

Result of Action

For instance, they can influence cell signaling, enzyme activity, and gene expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules. For instance, certain conditions may affect the stability of the peptide or its ability to interact with its targets .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZMSEWWBGCBFM-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173808 | |

| Record name | Acetylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19245-87-5, 19993-26-1 | |

| Record name | N-Acetyl-L-alanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19245-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

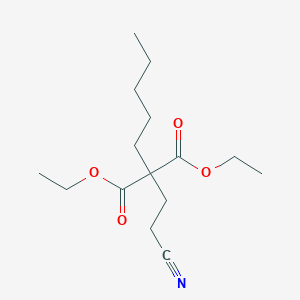

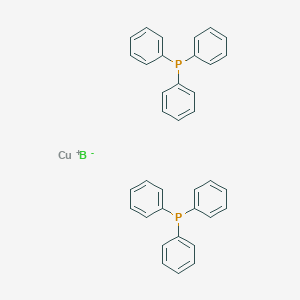

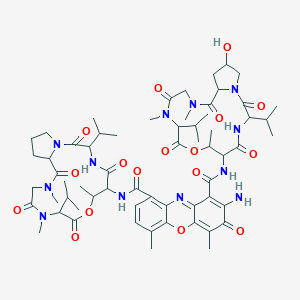

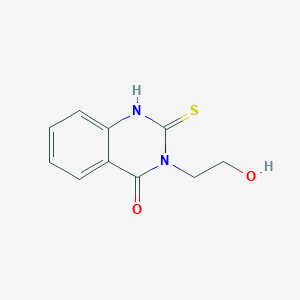

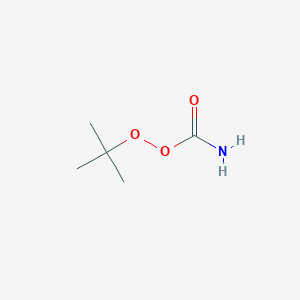

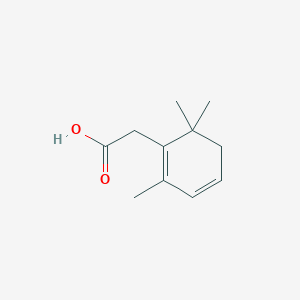

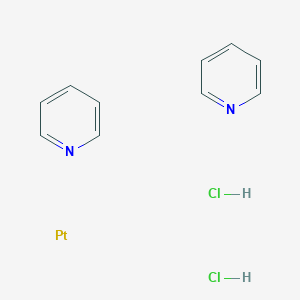

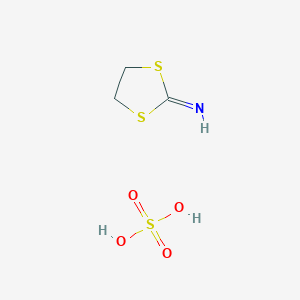

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of N-Acetylalanylalanine?

A1: N-Acetylalanylalanine is a dipeptide commonly found at the N-terminus of proteins, particularly the M4 isozyme of lactate dehydrogenase. Research suggests that N-terminal acetylation, including the presence of N-Acetylalanylalanine, can impact protein stability, function, and subcellular localization.

Q2: How does N-Acetylalanylalanine interact with the enzyme N-Acetylalanine aminopeptidase?

A2: N-Acetylalanine aminopeptidase, found in human erythrocytes, exhibits high specificity for cleaving N-Acetylalanylalanine from the N-terminus of peptides. This enzyme shows decreasing activity with longer peptides containing N-Acetylalanylalanine at their N-terminus. The exact mechanism of interaction and substrate specificity requires further investigation.

Q3: Can presolvated electrons cleave the peptide bonds in peptides containing N-Acetylalanylalanine?

A3: Yes, research using electron spin resonance (ESR) spectroscopy and DFT calculations has shown that presolvated electrons can cleave the carboxyl ester groups of N-Acetylalanylalanine methyl ester, producing methyl radicals. Further annealing leads to chain scission at the peptide bond, resulting in the formation of alanyl radicals and eventually α-carbon peptide backbone radicals. This research highlights the potential impact of ionizing radiation on peptides containing N-Acetylalanylalanine.

Q4: Are there structural differences in the M4 isozyme of lactate dehydrogenase isolated from normal liver tissue and hepatoma tissue?

A4: Research comparing the M4 isozyme of lactate dehydrogenase from normal rat liver and two Morris hepatomas (7777 and 7793) found no differences in the amino- or carboxyl-terminal regions. All three enzyme sources contained N-Acetylalanylalanine at their N-terminus and phenylalanine at their carboxyl-terminus. This suggests that any functional differences between these enzymes may arise from variations in other regions of their amino acid sequences or post-translational modifications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.